n4-Phenylpyrimidine-4,5,6-triamine
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Overview
Description
n4-Phenylpyrimidine-4,5,6-triamine is a chemical compound with the molecular formula C10H11N5. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n4-Phenylpyrimidine-4,5,6-triamine typically involves the reaction of 4,5,6-triaminopyrimidine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
n4-Phenylpyrimidine-4,5,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound hydride .
Scientific Research Applications
n4-Phenylpyrimidine-4,5,6-triamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of n4-Phenylpyrimidine-4,5,6-triamine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-4,5-diamine: Similar structure but lacks the phenyl group.
Pyrimidine-2,4,5-triamine: Contains an additional amino group at the 2-position.
Uniqueness
n4-Phenylpyrimidine-4,5,6-triamine is unique due to the presence of the phenyl group, which enhances its binding affinity to certain molecular targets and increases its potential biological activity compared to other similar compounds .
Properties
CAS No. |
71759-22-3 |
---|---|
Molecular Formula |
C10H11N5 |
Molecular Weight |
201.23 g/mol |
IUPAC Name |
4-N-phenylpyrimidine-4,5,6-triamine |
InChI |
InChI=1S/C10H11N5/c11-8-9(12)13-6-14-10(8)15-7-4-2-1-3-5-7/h1-6H,11H2,(H3,12,13,14,15) |
InChI Key |
DXEAIYPURXPWIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC(=C2N)N |
Origin of Product |
United States |
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